

Unraveling the Stereospecific Pharmacology of C75 Enantiomers: A Technical Guide

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Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901

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An in-depth analysis of the distinct pharmacological properties of the (+) and (-) enantiomers of C75, a potent modulator of fatty acid metabolism, reveals a stereospecific separation of anti-tumor and anorectic effects. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the core pharmacologic properties, experimental methodologies, and affected signaling pathways of these enantiomers.

C75, a synthetic alpha-methylene-gamma-butyrolactone, has garnered significant interest for its potent inhibition of fatty acid synthase (FAS), an enzyme overexpressed in many cancer types. However, its therapeutic potential has been hampered by a significant side effect: anorexia and weight loss. Groundbreaking research into the stereochemistry of C75 has elucidated that its pharmacological activities are enantiomer-specific. The (-)-C75 enantiomer is primarily responsible for the desired anti-tumor effects, while the (+)-C75 enantiomer mediates the anorectic and weight-loss properties. This stereospecificity opens new avenues for the development of targeted therapies with improved therapeutic indices.

Core Pharmacologic Properties: A Tale of Two Enantiomers

The differential effects of the C75 enantiomers stem from their selective interactions with key enzymes in fatty acid metabolism. (-)-C75 is a potent inhibitor of fatty acid synthase (FAS), the enzyme responsible for de novo fatty acid synthesis. In contrast, the (+)-C75 enantiomer, primarily through its coenzyme A (CoA) derivative, inhibits carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in fatty acid oxidation.[1]

This selective inhibition leads to distinct downstream cellular consequences. Inhibition of FAS by (-)-C75 disrupts the production of fatty acids required for cancer cell proliferation and membrane synthesis, ultimately leading to cytotoxicity and apoptosis.[1] Conversely, the inhibition of CPT1 in the hypothalamus by (+)-C75 is believed to be the primary mechanism behind the observed anorexia and weight loss associated with the racemic mixture of C75.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory and cytotoxic activities of the C75 enantiomers.

Table 1: Inhibitory Activity of C75 Enantiomers

Enantiomer	Target Enzyme	IC50 Value
Racemic (±)-C75	Fatty Acid Synthase (FAS)	~15.53 μM - 32.43 μM[1][2]
(-)-C75-CoA	Carnitine Palmitoyltransferase 1A (CPT1A)	> 50 μM
Racemic C75-CoA	Carnitine Palmitoyltransferase 1 (CPT1)	In the same range as etomoxiryl-CoA[3]

Table 2: Cytotoxicity of C75 Enantiomers in Cancer Cell Lines

Cell Line	Cancer Type	Enantiomer	IC50 Value
PC-3	Prostate Cancer	Racemic (±)-C75	~35 μM[4]
LNCaP	Prostate Cancer	Racemic (±)-C75	~50 μM[4]
A375	Melanoma	Racemic (±)-C75	32.43 μM[1]

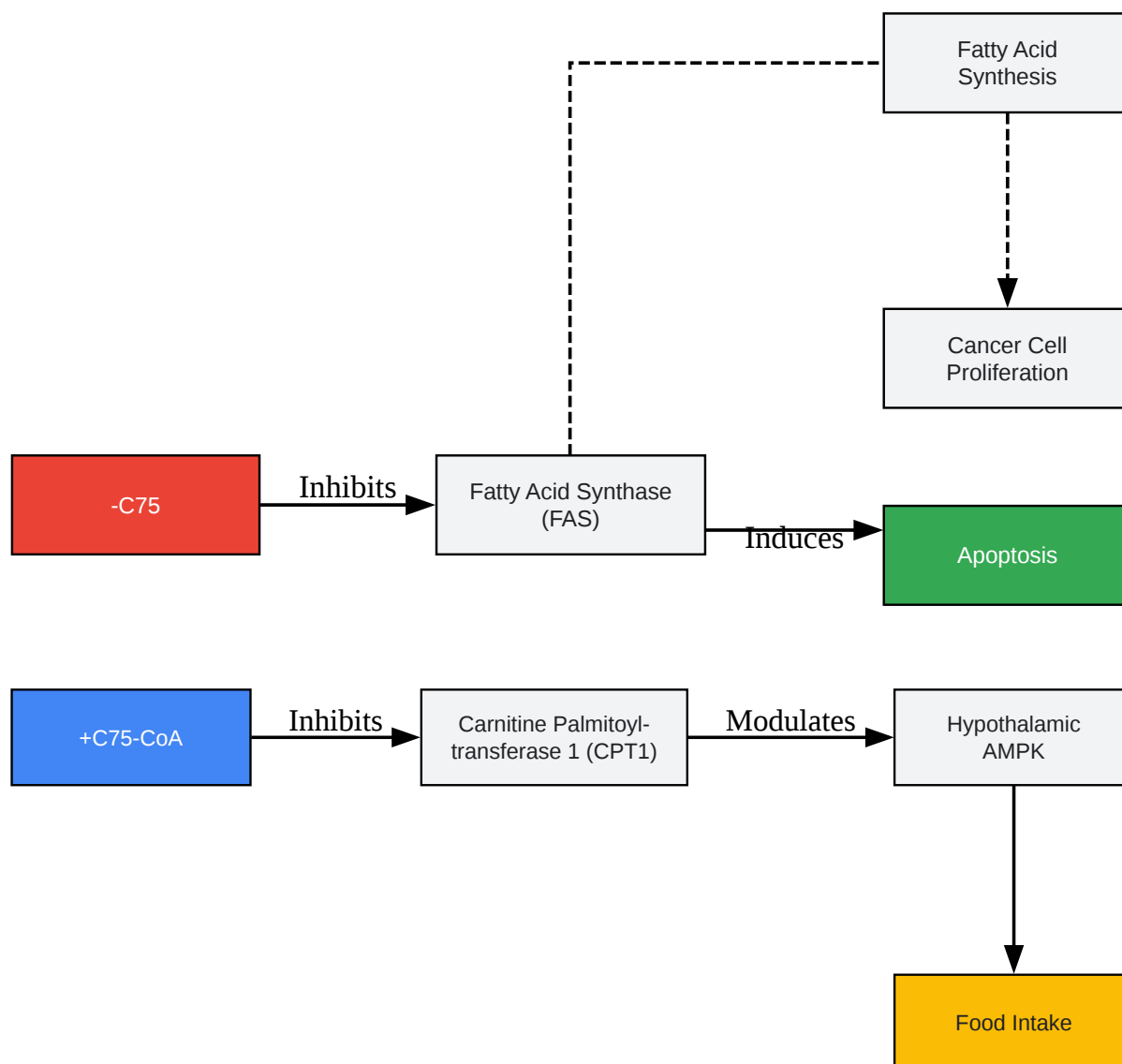
Note: Specific IC50 values for the individual enantiomers against a broader range of cancer cell lines are not consistently reported in the public domain.

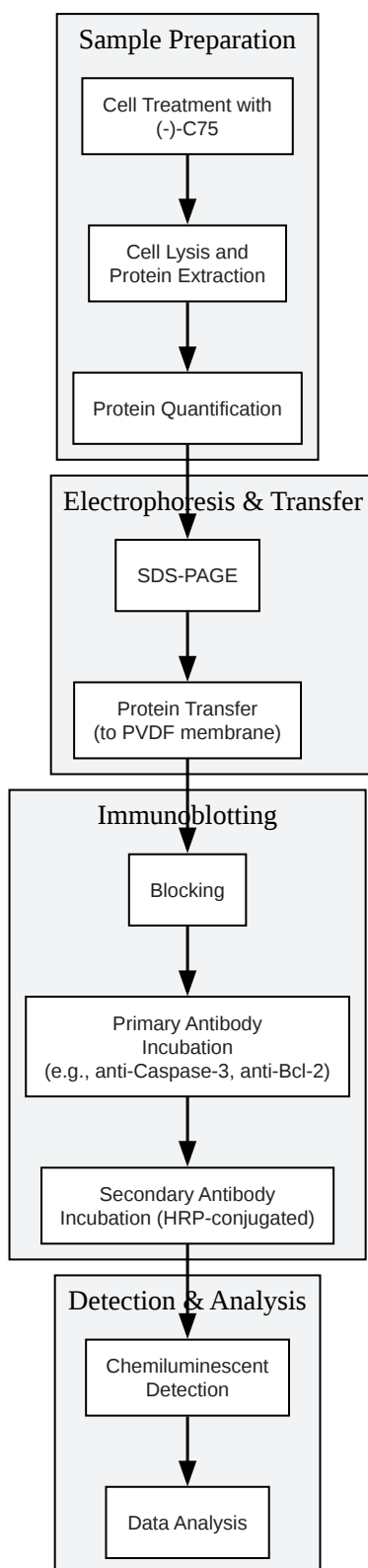
Key Signaling Pathways and Mechanisms of Action

The distinct pharmacological effects of the C75 enantiomers are mediated through their modulation of key metabolic and signaling pathways.

(-)-C75: Induction of Apoptosis in Cancer Cells

The anti-tumor activity of (-)-C75 is primarily driven by the inhibition of FAS, leading to a cascade of events culminating in apoptosis. The disruption of fatty acid synthesis is thought to induce cellular stress and activate the intrinsic apoptotic pathway.





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